molecular formula C8H6N2O B038260 Imidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 118000-43-4

Imidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No. B038260
M. Wt: 146.15 g/mol
InChI Key: QKKKBOZQZHBENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves various strategies, including "water-mediated" hydroamination and silver-catalyzed aminooxygenation. Aqueous syntheses of methylimidazo[1,2-a]pyridines have been reported without any deliberate addition of catalysts, demonstrating the efficiency and eco-friendliness of these methods. For instance, with acetonitrile as a solvent, Ag-catalyzed intramolecular aminooxygenation has been used to produce imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields (Darapaneni Chandra Mohan et al., 2013).

Molecular Structure Analysis

The imidazo[1,2-a]pyridine framework serves as a versatile platform for the generation of new types of stable N-heterocyclic carbenes and offers a rich chemistry for modifications and functionalizations. Rh(I) mono- and biscarbenes derived from imidazo[1,5-a]pyridin-3-ylidenes illustrate the structural diversity achievable with this scaffold (M. Alcarazo et al., 2005).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine-2-carbaldehyde engages in various chemical reactions, including multicomponent reactions leading to fully substituted furans and the synthesis of stable N-heterocyclic carbenes. These reactions showcase the compound's versatility and potential for creating complex molecular architectures (Huan-Rui Pan et al., 2010).

Scientific Research Applications

1. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines

  • Summary of Application : This research involves the synthesis of pharmacologically significant imidazo[1,2-a]pyridine scaffolds using an ultrasonication strategy assisted by molecular iodine as an environmentally benign catalyst .
  • Methods of Application : The approach involves a three-component coupling of 2-aminopyridine derivatives, pertinent acetophenones, and dimedone in a water medium under aerobic conditions .
  • Results : The method resulted in a higher product yield (up to 96%) with a miniature reaction time and modest catalyst loading .

2. Iodine Catalyzed Synthesis of Imidazo[1,2-a]Pyridines and Their Anticancer Activity

  • Summary of Application : This research involves the synthesis of imidazo[1,2-a]pyridines and their evaluation for anticancer activity .
  • Methods of Application : The method involves an iodine-catalyzed one-pot three-component condensation .
  • Results : The synthesized compounds showed significant anti-cancer activities when evaluated against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell .

3. Synthesis of Imidazo[1,2-a]pyridines

  • Summary of Application : This research involves the synthesis of imidazo[1,2-a]pyridines from easily available chemicals due to its wide range of applications in medicinal chemistry and material science .
  • Methods of Application : The synthesis of this moiety employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
  • Results : The synthesis resulted in a variety of imidazo[1,2-a]pyridines which are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

4. Imidazo[1,2-a]pyridines in Medicinal Chemistry and Material Science

  • Summary of Application : Imidazo[1,2-a]pyridines have widespread applications in medicinal chemistry and are also used in material science .
  • Methods of Application : The method involves the design, synthesis, and exploitation of unreported heterocyclic scaffolds for therapeutic applications .
  • Results : The imidazo[1,2-a]pyridine core structure is present in some established drugs such as alpidem (anxiolytic), zolpidem (hypnotic, to treat insomnia), necopidem, saripidem (sedative and anxiolytic), zolimidine (anti-ulcer, used for treatment peptic ulcer), olprinone (to treat acute heart failure) and minodronic acid (to treat anxiety, heart failure, osteoporosis) .

5. Imidazo[1,2-a]pyridines in Optoelectronic Devices and Sensors

  • Summary of Application : Imidazo[1,2-a]pyridines have shown potential in several research areas, including optoelectronic devices and sensors .
  • Methods of Application : The method involves the design and synthesis of imidazo[1,2-a]pyridines for use in different technological applications .
  • Results : The synthesized compounds have been reported to show promising innovations in optoelectronic devices, sensors, and other applications .

6. Imidazo[1,2-a]pyridines in Antimicrobial and Antiepileptic Drugs

  • Summary of Application : Imidazo[1,2-a]pyridines have shown a broad range of useful pharmacological activities such as antimicrobial, antiepileptic, antidiabetic, antiprotozoal, antifungal, anticonvulsant, hypnotic (zolpidem), anxiolytic (alpidem), and anti-HIV (GSK812397) .
  • Methods of Application : The method involves the design and synthesis of imidazo[1,2-a]pyridines for use in various pharmacological applications .
  • Results : The synthesized compounds have been used in various drugs and have shown significant pharmacological activities .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

Imidazo[1,2-a]pyridine-2-carbaldehyde and its derivatives have a wide range of applications in medicinal chemistry and material science . Therefore, the development of efficient strategies for the synthesis and functionalization of this scaffold is of great interest .

properties

IUPAC Name

imidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKKBOZQZHBENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406890
Record name Imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-2-carbaldehyde

CAS RN

118000-43-4
Record name Imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of imidazo[1,2-a]pyridin-2-ylmethanol (3.0 g, 20 mmol) in EtOH (50 mL) was added manganese (IV) oxide (8.8 g, 100 mmol). The mixture was refluxed for 2 days. After cooling to room temperature, the mixture was filtered through Celite, and the filtrate was concentrated. The residue was purified by reverse phase column chromatography (eluting with acetonitrile in water 25% v/v, with 0.01% NH3. H2O) to afford the title compound (0.45 g, 15% yield) as a yellow solid. ESI MS: m/z 147 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
15%

Synthesis routes and methods II

Procedure details

To a solution of imidazo[1,2-a]pyridin-2-ylmethanol (3.0 g, 20 mmol) in EtOH (50 mL) was added manganese (IV) oxide (8.8 g, 100 mmol). The mixture was refluxed for 2 days. After cooling to room temperature, the mixture was filtered through Celite, and the filtrate was concentrated. The residue was purified by reverse phase column chromatography (eluting with acetonitrile in water 25% v/v, with 0.01% NH3.H2O) to afford the title compound (0.45 g, 15% yield) as a yellow solid. ESI MS: m/z 147 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
catalyst
Reaction Step One
Yield
0.01%
Yield
15%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
Imidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 4
Imidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 5
Imidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 6
Imidazo[1,2-a]pyridine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.